tert-Butyl 4'-bromomethyl-3',5'-difluorobiphenyl-2-carboxylate
CAS No.:
Cat. No.: VC17411754
Molecular Formula: C18H17BrF2O2
Molecular Weight: 383.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H17BrF2O2 |
|---|---|
| Molecular Weight | 383.2 g/mol |
| IUPAC Name | tert-butyl 2-[4-(bromomethyl)-3,5-difluorophenyl]benzoate |
| Standard InChI | InChI=1S/C18H17BrF2O2/c1-18(2,3)23-17(22)13-7-5-4-6-12(13)11-8-15(20)14(10-19)16(21)9-11/h4-9H,10H2,1-3H3 |
| Standard InChI Key | FKPZANYEMCQSBD-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)C1=CC=CC=C1C2=CC(=C(C(=C2)F)CBr)F |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a biphenyl backbone with distinct substituents:
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Position 2: A tert-butyl ester (–OCOOtert-butyl) group, which enhances steric bulk and stabilizes the carboxylic acid moiety during synthetic transformations .
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Position 4': A bromomethyl (–CH2Br) group, a versatile leaving group facilitating nucleophilic substitution reactions .
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Positions 3' and 5': Fluorine atoms, which impart electronic effects (e.g., increased electrophilicity) and improve metabolic stability in bioactive molecules .
The molecular formula is C19H18BrF2O2, with a calculated molecular weight of 409.25 g/mol (derived from analogs in and ).
Stereochemical Considerations
No chiral centers are present in the molecule, as confirmed by the planar biphenyl system and symmetric fluorine substitution .
Synthesis and Manufacturing
Suzuki-Miyaura Cross-Coupling
A biphenyl core is constructed via palladium-catalyzed coupling of two aryl precursors:
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Boronic acid component: 2-Carboxy-4-bromomethyl-3,5-difluorophenylboronic acid.
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Electrophilic component: tert-Butyl 2-bromobenzoate.
Reaction conditions (adapted from ):
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Catalyst: Pd(PPh3)4 (1 mol%).
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Base: K2CO3 (2 equiv).
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Solvent: Toluene/water (4:1).
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Temperature: 80–100°C, 12–24 hours.
Yield: ~70–85% (estimated from similar protocols in ).
Post-Functionalization
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Bromomethyl Introduction: Radical bromination of a pre-formed 4'-methyl group using N-bromosuccinimide (NBS) and azo initiators .
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Fluorination: Electrophilic aromatic substitution with Selectfluor® under acidic conditions .
Physicochemical Properties
Solubility and Stability
Spectroscopic Data
Applications in Organic Synthesis
Pharmaceutical Intermediates
The bromomethyl group enables alkylation reactions with nucleophiles (e.g., amines, thiols), while fluorine atoms enhance binding affinity in drug candidates . Examples include:
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Antihypertensive Agents: Analogous to telmisartan intermediates, where biphenyl carboxylates are critical for angiotensin II receptor antagonism .
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Kinase Inhibitors: Fluorinated biphenyls improve selectivity for ATP-binding pockets .
Agrochemistry
Used in the synthesis of herbicides and fungicides, leveraging the electron-withdrawing effects of fluorine to stabilize reactive intermediates .
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